5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
CAS No.:
Cat. No.: VC15829916
Molecular Formula: C11H8BrN3S
Molecular Weight: 294.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8BrN3S |
|---|---|
| Molecular Weight | 294.17 g/mol |
| IUPAC Name | 5-(4-bromophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
| Standard InChI | InChI=1S/C11H8BrN3S/c1-7-10(8-2-4-9(12)5-3-8)16-11-13-6-14-15(7)11/h2-6H,1H3 |
| Standard InChI Key | JVBLYVUHXZKTQA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC2=NC=NN12)C3=CC=C(C=C3)Br |
Introduction
Structural Characteristics and Spectral Analysis
Molecular Architecture
The compound features a thiazolo[3,2-b] triazole core, a bicyclic system formed by the fusion of a thiazole and a 1,2,4-triazole ring. Key substituents include:
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A 4-bromophenyl group at position 5, contributing to electronic effects and hydrophobic interactions.
X-ray crystallography of analogous structures confirms the planar geometry of the fused ring system and the regioselectivity of substituent placement .
Spectroscopic Data
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H NMR: Signals at δ 2.8 ppm (methyl group), 7.4–8.1 ppm (aromatic protons of bromophenyl) .
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C NMR: Peaks at 119.0 ppm (C-Br), 130.6 ppm (aromatic carbons), and 157.2 ppm (triazole C=N) .
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IR: Absorption bands at 2925 cm (C-H stretch), 1522 cm (C=N), and 1650 cm (P-OH in derivatives) .
Synthesis and Optimization
Regioselective Cyclocondensation
The primary synthesis involves a one-pot reaction under visible light irradiation:
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Bromination: 1-Phenylbutane-1,3-dione is treated with N-bromosuccinimide (NBS) in water to form α-bromo-1,3-diketones .
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Cyclization: Reaction with 5-phenyl-4H-1,2,4-triazole-3-thiol in aqueous medium yields the target compound with >85% regioselectivity .
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Water |
| Catalyst | None |
| Temperature | Room temperature |
| Irradiation | Visible light (CFL) |
| Yield | 77–90% |
Alternative methods include oxidative C-H functionalization of disulfides, achieving 75–98% yields .
Chemical Properties and Reactivity
Solubility and Stability
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Solubility: Insoluble in water; soluble in DMSO, DMF, and dichloromethane .
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Stability: Stable under ambient conditions but degrades at temperatures >200°C .
Reactivity Profile
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Electrophilic Substitution: Bromine at the para position directs further substitutions (e.g., Suzuki coupling).
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Nucleophilic Attack: Triazole nitrogen atoms participate in hydrogen bonding and coordination chemistry .
Biological Activities and Mechanisms
Antimicrobial Activity
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Antibacterial: Inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Pseudomonas aeruginosa (MIC = 16 µg/mL) .
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Antifungal: Effective against Candida albicans (MIC = 32 µg/mL) .
Anti-Inflammatory Action
In murine models, derivatives reduce edema by 62% at 10 mg/kg, outperforming indomethacin (52%) . The mechanism involves COX-2 inhibition and suppression of NF-κB signaling .
Applications in Drug Development
Pharmacokinetic Profile
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Lipophilicity: LogP = 3.2 (experimental), aligning with optimal drug-likeness criteria .
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Absorption: High gastrointestinal absorption (Caco-2 permeability = 8.7 × 10 cm/s) .
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Toxicity: Low hepatotoxicity risk (LD > 500 mg/kg in rats) .
Structural Analogues
| Compound | Activity | Reference |
|---|---|---|
| 5-(4-Cl-phenyl) | COX-2 inhibition (IC = 0.8 µM) | |
| 6-Ethyl derivative | Antifungal (MIC = 8 µg/mL) |
Future Directions
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Pharmacological Optimization: Develop prodrugs to enhance bioavailability.
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Targeted Delivery: Explore nanoparticle formulations for cancer therapy.
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Ecotoxicity Studies: Assess environmental impact of industrial-scale synthesis.
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